5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt
CAS No.: 662149-10-2
Cat. No.: VC0195819
Molecular Formula: C19H21NO6S2
Molecular Weight: 423.51
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 662149-10-2 |
|---|---|
| Molecular Formula | C19H21NO6S2 |
| Molecular Weight | 423.51 |
| IUPAC Name | sodium;[2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate |
| Standard InChI | InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t16-;/m0./s1 |
| SMILES | CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+] |
| Appearance | Off-White to Light Beige Solid |
| Melting Point | 171-175°C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is identified by the CAS number 662149-10-2 and belongs to multiple chemical categories including amines, heterocycles, metabolites, impurities, pharmaceuticals, intermediates, fine chemicals, and sulfur compounds . This compound serves as the major metabolite of Duloxetine, which is primarily employed in treating major depressive disorder and generalized anxiety disorder. The parent compound, Duloxetine, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a classification of medications essential for addressing various mood disorders.
Molecular Properties and Structure
The molecular formula of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is C19H20NNaO6S2 with a corresponding molecular weight of 445.48 g/mol . The compound features a naphthalene core structure with methoxy and hydroxy substituents, along with a thiophenyl group and a methylamino moiety. The sulfate group is attached to the structure, forming a sodium salt that enhances the compound's solubility characteristics in aqueous environments.
Its IUPAC name is (S)-2-methoxy-5-[(1S)-3-(methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol 1-(Hydrogen Sulfate) Sodium Salt, which precisely describes its structural arrangement . Alternative names include LY 581920, reflecting its development history in pharmaceutical research .
Physical and Chemical Properties
Chemical Properties Table
Pharmacological Significance
Metabolic Pathway and Formation
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt represents a key metabolite in the biotransformation pathway of Duloxetine. The parent compound, Duloxetine, undergoes Phase I and Phase II metabolism in the body, with hydroxylation and subsequent sulfation being critical steps in this process. This metabolite formation occurs primarily through hepatic metabolism, involving cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which facilitate the hydroxylation step. The subsequent sulfation is mediated by sulfotransferase enzymes, resulting in the formation of this specific metabolite.
Pharmacological Effects and Mechanism
Analytical Methods and Research Applications
Detection and Quantification Techniques
High-performance liquid chromatography (HPLC) represents the predominant analytical technique employed for studying 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt in biological samples. This method enables researchers to monitor metabolite formation and degradation, providing valuable insights into the pharmacokinetics of Duloxetine. Additional analytical approaches may include liquid chromatography-mass spectrometry (LC-MS), which offers enhanced sensitivity and specificity for detecting and quantifying this metabolite in complex biological matrices.
The development of deuterated standards, such as 5-Hydroxy-6-methoxy-d3 Duloxetine Sulfate Sodium Salt (C19H17D3NNaO6S2, molecular weight 448.5 g/mol), has further enhanced analytical capabilities by serving as internal standards for precise quantification in biological samples . These deuterated analogues exhibit identical chemical behavior to the non-deuterated compound but can be distinguished by mass spectrometry, making them invaluable tools for pharmacokinetic studies.
Research Applications
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt serves as an important reference compound in various research contexts, including:
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Pharmacokinetic studies investigating the metabolism and elimination of Duloxetine
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Bioequivalence assessments for generic formulations of Duloxetine
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Therapeutic drug monitoring protocols for patients receiving Duloxetine therapy
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Drug-drug interaction studies involving Duloxetine and other medications
These research applications contribute significantly to optimizing Duloxetine therapy and enhancing patient outcomes in clinical settings.
Toxicological Considerations
Relevance to Parent Compound Toxicity
While specific toxicological data for 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt remains limited, insights can be derived from studies of the parent compound. Research on Duloxetine has demonstrated potential genotoxic and oxidative effects in mouse brain and liver cells, even at doses within the therapeutic range . A study utilizing the comet assay revealed significant DNA damage at 9 hours post-exposure, with increases of 50-80% over control groups in brain tissue and 50-135% in liver tissue, depending on dosage .
Furthermore, Duloxetine administration was associated with increased DNA, lipid, protein, and nitric oxide oxidation in both brain and liver tissues . These findings suggest that oxidative stress may represent a potential mechanism underlying some of the adverse effects associated with Duloxetine therapy. As a major metabolite, 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt may contribute to or modify these effects, though specific studies focused on the metabolite's toxicological profile are warranted.
Clinical Implications
The toxicological considerations surrounding Duloxetine and its metabolites, including 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt, have important implications for clinical practice. Understanding the potential for DNA damage and oxidative stress associated with Duloxetine therapy may inform risk assessment, particularly for long-term treatment regimens or in patients with pre-existing conditions that increase vulnerability to oxidative damage.
The phase II sulfation that results in the formation of this metabolite generally represents a detoxification pathway, reducing the reactivity of the hydroxylated intermediate. This biotransformation process may therefore serve as a protective mechanism, though the biological activity of the resulting sulfate metabolite requires further investigation.
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt typically begins with the formation of Duloxetine itself, followed by regioselective hydroxylation and methoxylation of the naphthalene ring system. Subsequent sulfation using appropriate reagents, such as sulfuric acid or sulfur trioxide-pyridine complex, followed by neutralization with sodium hydroxide, yields the desired sodium salt.
The synthetic process demands precise control of reaction conditions, including temperature, solvent selection, and catalyst systems, to achieve optimal yields and purity. The stereochemical integrity of the compound, particularly at the chiral center, must be maintained throughout the synthetic sequence to ensure pharmacological activity consistent with that of the metabolite formed in vivo.
Structure-Activity Relationships
The structural features of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt, particularly the hydroxyl and methoxy substituents on the naphthalene ring, significantly influence its physicochemical properties and potential biological activity. The hydroxyl group at position 5 increases hydrophilicity and provides a site for phase II metabolism through sulfation. The methoxy group at position 6 affects the electronic distribution within the aromatic system, potentially modifying receptor binding characteristics.
The sulfate group, as a charged and highly polar moiety, dramatically alters the compound's solubility, membrane permeability, and distribution properties compared to the parent compound. These structural modifications collectively influence the pharmacokinetic and pharmacodynamic properties of the metabolite relative to Duloxetine.
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